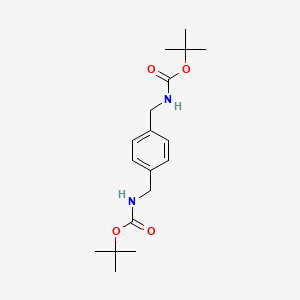

Ditert-butyl 1,4-Benzyldicarbamate

Overview

Description

Ditert-butyl 1,4-Benzyldicarbamate is a heterocyclic organic compound . It has a molecular weight of 338.4320 and a molecular formula of C18H28N2O4 . The IUPAC name for this compound is tert-butylN-[[4-[[2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H28N2O4 . The canonical SMILES representation is CC©©OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC©©C .Scientific Research Applications

Antioxidant Properties and Stabilization

- Ditert-butyl 1,4-benzyldicarbamate, similar to compounds like 2,6-ditert.-butyl-4-methylphenol, exhibits specific stabilizing properties due to its antioxidative characteristics. This makes it valuable in stabilizing materials like high impact polystyrene (HIPS) against photooxidation (Virt et al., 1980).

Thermodynamics and Mechanisms in Solutions

- The structures of benzofuranone-typical antioxidants, which include ditert-butyl compounds, have been studied in both solid and solution states. These studies are crucial for understanding the thermodynamic driving forces and mechanisms of these antioxidants in various environments (Zhu et al., 2011).

Polypropylene Antioxidation

- Synthesized variants of this compound effectively inhibit oxidation degradation in polypropylene, showcasing its potential as an antioxidant in polymer applications (Zhu et al., 2009).

Applications in Lithium-Ion Batteries

- Modified forms of ditert-butyl compounds have been utilized to improve the solubility and oxidation potential of redox shuttles in lithium-ion batteries, highlighting its potential in advanced energy storage technologies (Gélinas et al., 2017).

Role in Photochemical Reactions

- The interaction of certain ditert-butyl semiquinone radicals with molecular oxygen has been a subject of study, providing insights into the photochemical processes and the role of such compounds in them (Valgimigli et al., 2008).

Homopolymerization Behavior

- The homopolymerization behavior of monomeric antioxidants, which include ditert-butyl derivatives, has been explored through methods like 1H-NMR spectrometry. This research aids in understanding the polymerization and reactivity of these antioxidants (Munteanu et al., 1985).

Inhibitory Properties in Oxidation Processes

- Ditert-butyl compounds have been studied for their efficiency as inhibitors in oxidation processes, providing valuable insights into their potential use in controlling oxidative reactions in various systems (Gagarina, 1963).

Aggregation-Induced Emission Enhancement

- The effect of ditert-butyl groups on the emission enhancement of certain organic compounds has been investigated. This research is significant for the development of new materials with enhanced photophysical properties (Qian et al., 2007).

Properties

IUPAC Name |

tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDXFIRMBGNMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

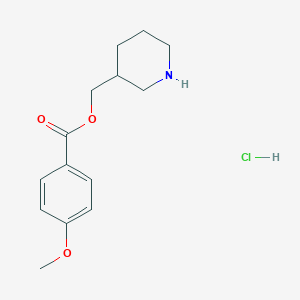

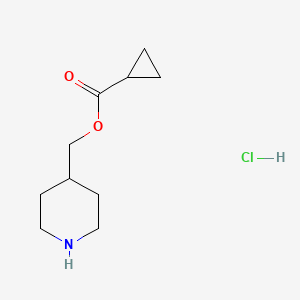

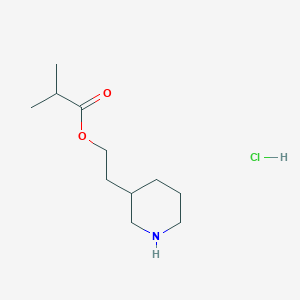

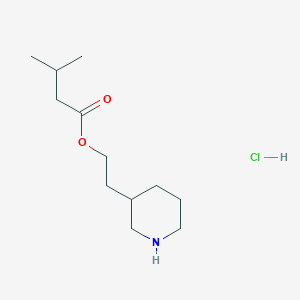

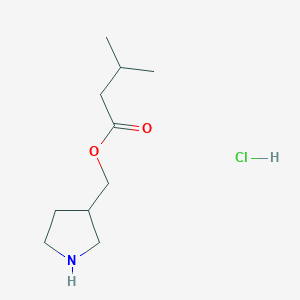

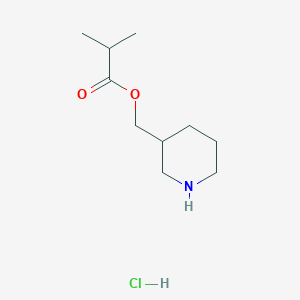

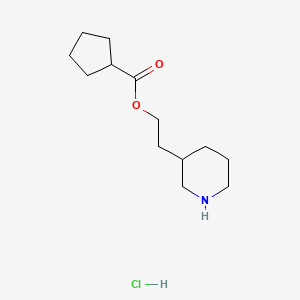

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)

![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)

![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)

![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)